1-(Morpholin-4-yl)-4-phenoxybutan-1-one
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Overview
Description
1-(Morpholin-4-yl)-4-phenoxybutan-1-one is an organic compound that features a morpholine ring and a phenoxy group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-4-phenoxybutan-1-one can be achieved through several methods. One common approach involves the reaction of 4-phenoxybutan-1-one with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-yl)-4-phenoxybutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Morpholin-4-yl)-4-phenoxybutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)-4-phenoxybutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: Similar in having a morpholine ring but differs in the presence of a thiadiazole moiety.
1-(Alkylsulfanyl)-3-(morpholin-4-yl)propan-2-yl arylcarbamates: Contains a morpholine ring and is used for different applications.
Tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine: Shares the morpholine ring but has a triazine core.
Uniqueness
1-(Morpholin-4-yl)-4-phenoxybutan-1-one is unique due to its combination of a morpholine ring and a phenoxy group attached to a butanone backbone. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H19NO3 |
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Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-morpholin-4-yl-4-phenoxybutan-1-one |
InChI |
InChI=1S/C14H19NO3/c16-14(15-8-11-17-12-9-15)7-4-10-18-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChI Key |
XRFCKPUSDCCKCS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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